molecular formula C12H13N3O2S B2424881 2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 349443-12-5

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2424881
CAS No.: 349443-12-5
M. Wt: 263.32
InChI Key: VGIRJNFGKZKRMF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It contains a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent to form the benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The thiadiazole ring is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,3,4-thiadiazole
  • 5-methyl-1,3,4-thiadiazole-2-thiol
  • 2-ethoxy-1,3,4-thiadiazole

Uniqueness

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a 1,3,4-thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound contribute to its diverse biological effects.

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 263.32 g/mol
  • CAS Number : 349443-12-5

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The thiadiazole moiety interacts with DNA and proteins, disrupting their functions, which can lead to cell death in cancer cells.
    • Studies have shown that this compound may enhance p53 expression and activate caspase pathways, crucial for apoptosis.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others. The IC50 values observed were in the micromolar range, indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HeLa2.41Disruption of DNA synthesis
CEM-131.5Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Antibacterial Activity :
    • Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 2-ethoxybenzoic acid and thiosemicarbazide, followed by cyclization to form the thiadiazole ring. This process can be optimized for industrial production using continuous flow reactors.

Research Findings

Recent literature highlights the ongoing exploration of thiadiazole derivatives for their biological activities:

  • A review on thiadiazole derivatives noted their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)11(16)13-12-15-14-8(2)18-12/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRJNFGKZKRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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